Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-
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Overview
Description
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a pyridine ring at the 5-position and an ethanone group at the 2-position
Preparation Methods
The synthesis of 1-(5-(Pyridin-4-yl)furan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and simplifies the purification process. The reaction conditions typically involve heating the reactants in a suitable solvent, such as tetrahydrofuran, under reflux .
Chemical Reactions Analysis
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Pyridin-4-yl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(5-(Pyridin-4-yl)furan-2-yl)ethanone can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.
Pyridine derivatives: Compounds containing the pyridine ring also show similar chemical behavior and biological activity.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Properties
CAS No. |
55484-35-0 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(5-pyridin-4-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-2-3-11(14-10)9-4-6-12-7-5-9/h2-7H,1H3 |
InChI Key |
ZRTZZUSWSPVUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
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